Isopropylamine

Catalog No.
S592962
CAS No.
75-31-0
M.F
C3H9N
(CH3)2CHNH2
C3H9N
M. Wt
59.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylamine

CAS Number

75-31-0

Product Name

Isopropylamine

IUPAC Name

propan-2-amine

Molecular Formula

C3H9N
(CH3)2CHNH2
C3H9N

Molecular Weight

59.11 g/mol

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3

InChI Key

JJWLVOIRVHMVIS-UHFFFAOYSA-N

SMILES

CC(C)N

Solubility

Very soluble (NTP, 1992)
16.92 M
@2ND]
In water, 1X10+6 mg/L at 20 °C /miscible/
Miscible with water
Miscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroform
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Synonyms

2-propylamine, 2-propylamine hydrochloride, 2-propylamine sulfite, isopropylamine

Canonical SMILES

CC(C)N

Organic Synthesis:

Isopropylamine is a valuable intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It serves as a building block for the production of numerous drugs, such as decongestants, antihistamines, and antibiotics Source: National Toxicology Program (NTP) - Nomination Background: Isopropylamine (CASRN 75-31-1): )
  • Agrochemicals: It plays a role in the synthesis of herbicides, insecticides, and fungicides [Source: PubChem - Isopropylamine ()]
  • Dyes and pigments: It contributes to the production of dyes and pigments used in various industries Source: Nomination Background: Isopropylamine (CASRN 75-31-1) - National Toxicology Program (NTP): )

Material Science:

Isopropylamine finds applications in material science research, such as:

  • Polymer synthesis: It acts as a precursor in the synthesis of specific polymers with desired properties Source: Isopropylamine, 99+%, Thermo Scientific Chemicals:
  • Corrosion inhibition: Studies explore its potential for inhibiting corrosion in metals Source: ResearchGate - A review on the inhibition of the corrosion of metals by organic compounds:

Chemical and Biological Research:

Isopropylamine's unique chemical properties make it useful in various research fields, including:

  • Organic chemistry: Studies investigate its reactivity and reaction mechanisms in different contexts Source: ScienceDirect - Isopropylamine:
  • Biochemistry: Research explores its potential interactions with biological systems and its influence on specific processes Source: ScienceDirect - Isopropylamine:

Isopropylamine is an organic compound classified as a simple aliphatic amine, with the chemical formula C3H9NC_3H_9N and a CAS number of 75-31-0. It appears as a colorless liquid with a strong ammonia-like odor and is hygroscopic, meaning it can absorb moisture from the air. Isopropylamine is miscible with water, ethanol, and diethyl ether, and has a boiling point of approximately 90°F (32°C) and a flash point of -35°F (-37°C) . Due to its properties, it is categorized as a flammable substance and poses significant fire hazards when exposed to heat or sparks .

Isopropylamine is a hazardous compound and requires proper handling due to the following properties [, ]:

  • Toxicity: Corrosive to eyes, skin, and respiratory tract. Inhalation can cause lung damage.
  • Flammability: Flammable liquid with a low flash point. Vapors are heavier than air and can travel long distances, posing a fire hazard.
  • Reactivity: Reacts violently with strong oxidizers, acids, and certain other chemicals.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling isopropylamine.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from incompatible chemicals.

Data:

  • The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for isopropylamine of 5 ppm (parts per million) as an 8-hour time-weighted average (TWA) [].
Typical of alkyl amines. These include:

  • Protonation: Acts as a weak base, with a pKa of approximately 10.63.
  • Alkylation: Can react with alkyl halides to form more complex amines.
  • Acylation: Reacts with acyl chlorides or anhydrides to form amides.
  • Condensation: Can condense with carbonyl compounds to yield imines or enamines .

Furthermore, isopropylamine can decompose upon heating, producing toxic nitrogen oxides .

Isopropylamine exhibits moderate toxicity. Exposure can lead to respiratory irritation, skin burns, and eye damage. Inhalation can cause symptoms such as sore throat, coughing, and shortness of breath, while skin contact may result in pain and blisters . Long-term exposure could lead to dermatitis or other chronic conditions . Its biological interactions necessitate careful handling due to its potential health risks.

Isopropylamine can be synthesized through several methods:

  • Reaction of Isopropyl Alcohol with Ammonia: This is the most common method, where isopropyl alcohol reacts with ammonia in the presence of a dehydrating catalyst:
    (CH3)2CHOH+NH3(CH3)2CHNH2+H2O(CH_3)_2CHOH+NH_3\rightarrow (CH_3)_2CHNH_2+H_2O
  • From Acetone and Ammonia: Acetone can react with ammonia under specific conditions to yield isopropylamine.
  • From Acetone Oxime: Another method involves the reaction of acetone oxime with ammonia .
  • From Alkyl Halides: Isopropylamine can also be produced by reacting isopropyl chloride with ammonia under pressure .

Isopropylamine serves multiple roles across various industries:

  • Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides such as atrazine and glyphosate.
  • Chemical Manufacturing: Acts as a building block for plastics and coatings.
  • Pharmaceuticals: Used in the production of various drugs.
  • Petroleum Industry: Functions as an additive in refining processes .

Research indicates that isopropylamine interacts significantly with strong acids, oxidizers, aldehydes, ketones, and epoxides. These interactions can lead to violent reactions or explosions under certain conditions . Additionally, it forms explosive mixtures with air at specific concentrations (lower explosive limit of 2% and upper explosive limit of 10.4%) .

Isopropylamine shares structural similarities with several other amines. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
EthanolamineC2H7NOC_2H_7NOA primary amine used in personal care products
ButylamineC4H11NC_4H_{11}NA four-carbon chain amine often used in rubber industry
DiethylamineC4H11NC_4H_{11}NA secondary amine used in pharmaceuticals
PropylamineC3H9NC_3H_{9}NSimilar structure but less branched than isopropylamine

Uniqueness of Isopropylamine

Isopropylamine's unique branched structure contributes to its distinct properties compared to linear amines like propylamine or butylamine. Its ability to act as both a weak base and a versatile building block for various chemical syntheses makes it particularly valuable in industrial applications.

Physical Description

Isopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35°F. Boiling point 90°F. Less dense than water Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a solvent and to make other chemicals.
Liquid
liquid
HYGROSCOPIC COLOURLESS LIQUID WITH AMMONIA ODOUR.
Colourless to yellow liquid; Fishy ammonia aroma
Colorless liquid with an ammonia-like odor.
Colorless liquid with an ammonia-like odor. [Note: A gas above 91°F.]

Color/Form

Colorless liquid [Note: A gas above 91 degrees F]
Colorless, volatile liquid
Colorless to yellow liquid

XLogP3

0.1

Boiling Point

90.3 °F at 760 mm Hg (NTP, 1992)
31.7 °C
31.8 °C
91°F

Flash Point

-35 °F (NTP, 1992)
-18 °C (0 °F) (Closed cup)
-35 °F (-37 °C) (open cup)
-37 °C c.c.
-35°F (open cup)
(oc) -35°F

Vapor Density

2.04 (Air = 1)
Relative vapor density (air = 1): 2.0

Density

0.691 at 68 °F (est.) (USCG, 1999)
0.6891 g/cu m at 20 °C
0.7 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
0.687-0.693
0.691
0.69

LogP

0.26 (LogP)
0.26
log Kow = 0.26
0.3

Odor

Ammonia odor
High strength odor; fishy ammonia aroma

Melting Point

-150 °F (NTP, 1992)
-95.1 °C
-95.119 °C
-95.2 °C
-150°F

UNII

P8W26T4MTD

Related CAS

15572-56-2 (hydrochloride)

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Isopropylamine is a colorless to yellow liquid. It has a fish ammonia aroma. Isopropylamine mixes easily with water. It occurs in tobacco leaves and is given off from animal manure piles. USE: Isopropylamine is an important commercial chemical. It is used as a solvent, in producing rubber, medicines, dyes, insecticides, textiles and in tanning hides. It is also used as a food additive. EXPOSURE: Workers who use isopropylamine may breathe in vapors or have direct skin contact. The general population may be exposed by smoking cigarettes, consumption of some foods and use of a limited number of consumer products containing isopropylamine. If isopropylamine is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. The vapor is heavier than air and may travel along the ground. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Isopropylamine vapors are irritating to the eyes, nose, and throat. Temporary visual effects (halos around lights) have been reported in workers exposed to isopropylamine vapors. Direct contact with liquid isopropylamine can cause skin and eye irritation and burning, and permanent visual impairment has been reported. Skin rashes may develop with repeated skin exposure. Death occurs at ingestion of an extremely high dose. Central nervous system effects (impaired movement, weakness, convulsions) and labored breathing have been reported in laboratory animal following oral exposure. Labored breathing, discharges from nose, mouth and eyes, hypoactivity and eye opacity have been reported following inhalation. Pneumonia developed in some animals. Death occurred at extremely high inhalation doses. No evidence of abortion or birth defects were observed in laboratory animals exposed to high air levels during pregnancy. Data on the potential for isopropylamine to cause infertility were not available. Data on the potential for isopropylamine to cause cancer in laboratory animals were not available. The potential for isopropylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

940.94 mm Hg (USCG, 1999)
579.56 mmHg
579.6 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 63.7
460 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-31-0

Associated Chemicals

Isopropylamine hydrochloride; 15572-56-2

Wikipedia

Isopropylamine

Biological Half Life

Following a single intravenous injection of (14)C-isopropylamine HCl of 0.3 mg/kg bw into male Wistar rats, radioactivity was rapidly eliminated from the body via the urine with a half-life of about 2 to 4 hr. /Isopropylamine HCl/
In mongrel dogs intravenously infused with isopropylamine (0.25 mg/kg/min, 45 min), an initial rapid and a subsequent slow decline in plasma levels with half life times of 5 and 146 min, respectively, were observed.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree
Cosmetics -> Buffering

Methods of Manufacturing

Preparation from acetone and ammonia ... ; From acetone oxime.
From acetone and ammonia under pressure.
Amination of an alcohol over a metal catalyst under reducing conditions or over a solid acid catalyst at high temperature.
Lower aliphatic amines can be prepared by a variety of methods, and from many different types of raw materials. By far the largest commercial applications involve the reaction of alcohol with ammonia to form the corresponding amines. Other methods are employed depending on the particular amine desired, raw material availability, plant economics, and the ability to sell coproducts. /Lower aliphatic amines/

General Manufacturing Information

Miscellaneous manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Propanamine: ACTIVE
It is available commercially in an anhydrous form.

Analytic Laboratory Methods

Method: OSHA PV2126; Procedure: liquid chromatography with ultraviolet detector; Analyte: isopropylamine; Matrix: air; Detection Limit: 23 ppb.
Concentrations of isopropylamine in the air were determined by gas chromatography.
Gas chromatography/mass spectrometry was used to determine traces of isopropylamine in river water and sewage.

Storage Conditions

Well closed. Fireproof. Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. See Chemical Dangers. Store in an area without drain or sewer access.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Isopropylamine must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and strong acids (such as hydrochloric, sulfuric, and nitric) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where isopropylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of isopropylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and eqipment, especially when opening and closing containers of isopropylamine. Wherever isopropylamine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Isopropylamine will attack some forms of plastics, rubber, and coatings.
Store in a cool, dry, well-ventilated location. Separate from strong acids, oxidizing materials.

Interactions

/While/ methyl and ethylamine in combination with nitrite were significantly mutagenic, the Escherichia coli mutagenicity test of carcinogenic isopropylamine in combination with nitrite did not yield a detectable increase in mutation frequency over that due to nitrite alone.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types